molecular formula C23H28ClN3O2 B2812374 1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine CAS No. 2034611-35-1

1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Cat. No.: B2812374
CAS No.: 2034611-35-1
M. Wt: 413.95
InChI Key: SAYJWGGMOLGPDX-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved by reacting 2-chlorophenylamine with a suitable piperazine precursor under controlled conditions.

    Introduction of the methoxypiperidine group: This step might involve the reaction of the intermediate with 4-methoxypiperidine in the presence of a coupling agent.

    Final assembly: The final step would involve the coupling of the two major fragments under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of high-throughput screening methods, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: This could involve nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine would depend on its specific interactions with molecular targets. This might involve:

    Binding to receptors: Such as G-protein coupled receptors or ion channels.

    Inhibition of enzymes: Affecting metabolic pathways or signal transduction.

    Modulation of gene expression: Influencing cellular processes at the transcriptional level.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine: can be compared with other piperazine derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which might confer unique pharmacological properties or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYJWGGMOLGPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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